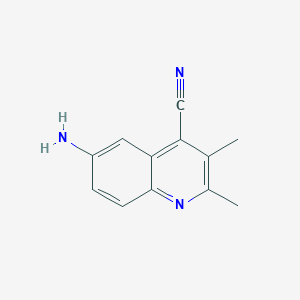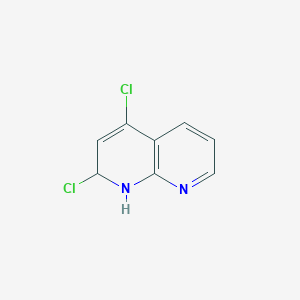
2,4-Dichloro-1,2-dihydro-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-1,2-dihydro-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions and a partially saturated 1,2-dihydro ring. It is known for its diverse applications in organic synthesis and medicinal chemistry due to its unique structural features .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1,2-dihydro-1,8-naphthyridine typically involves multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common method includes the reaction of substituted aromatic aldehydes with 2-aminopyridine and malononitrile in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The use of eco-friendly and atom-economical approaches is also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dichloro-1,2-dihydro-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The dihydro ring can be oxidized to form the corresponding naphthyridine, and reduction reactions can further modify the compound.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted naphthyridines and their derivatives, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
2,4-Dichloro-1,2-dihydro-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-1,2-dihydro-1,8-naphthyridine involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can disrupt various signaling pathways, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but its ability to modulate ATP-binding sites is a key feature .
Comparación Con Compuestos Similares
1,8-Naphthyridine: A parent compound with similar structural features but without the chlorine substitutions.
2,7-Dichloro-1,8-naphthyridine: Another chlorinated derivative with chlorine atoms at different positions.
1,6-Naphthyridine: A structural isomer with different biological activities.
Uniqueness: 2,4-Dichloro-1,2-dihydro-1,8-naphthyridine is unique due to its specific substitution pattern and partially saturated ring, which confer distinct chemical reactivity and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C8H6Cl2N2 |
|---|---|
Peso molecular |
201.05 g/mol |
Nombre IUPAC |
2,4-dichloro-1,2-dihydro-1,8-naphthyridine |
InChI |
InChI=1S/C8H6Cl2N2/c9-6-4-7(10)12-8-5(6)2-1-3-11-8/h1-4,7H,(H,11,12) |
Clave InChI |
UMZJLKNNMRYMFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(NC(C=C2Cl)Cl)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


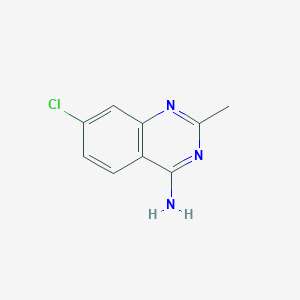
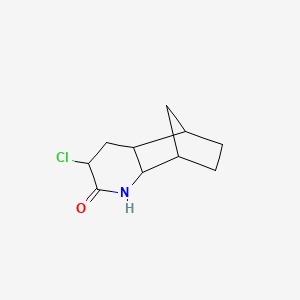
![4-Amino-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B11901181.png)



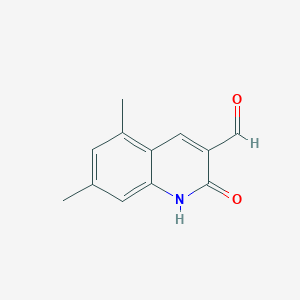

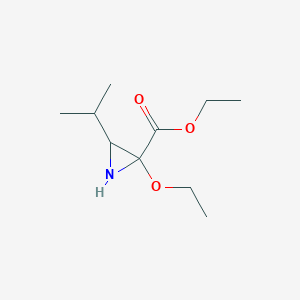
![3-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11901215.png)

![1h-Imidazo[4,5-b]pyridine-6-sulfonamide](/img/structure/B11901217.png)
